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Compound of Interest

Compound Name: AF 647 carboxylic acid

Cat. No.: B12373805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF 647
carboxylic acid in super-resolution microscopy. AF 647 is a bright and photostable far-red

fluorescent dye, making it an excellent candidate for single-molecule localization microscopy

techniques such as stochastic optical reconstruction microscopy (STORM).

Data Presentation
Photophysical and Chemical Properties of AF 647

Property Value Reference

Maximum Excitation

Wavelength (λex)
650 nm [1][2][3][4]

Maximum Emission

Wavelength (λem)
665 - 671 nm [2][3][4]

Extinction Coefficient 239,000 cm⁻¹M⁻¹ [1]

Quantum Yield ~0.33 [1]

Molecular Weight ~800 g/mol [1]

Reactive Group Carboxylic Acid (-COOH) [5]

Reactivity Amine groups (after activation) [5]
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Experimental Protocols
Protocol 1: Antibody Labeling with AF 647 Carboxylic
Acid
This protocol describes the two-step process for labeling primary or secondary antibodies with

AF 647 carboxylic acid. The carboxylic acid group is first activated using EDC and sulfo-NHS

to form a reactive sulfo-NHS ester, which then efficiently couples to primary amines (e.g., lysine

residues) on the antibody.[6][7][8]

Materials:

AF 647 carboxylic acid

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (sulfo-NHS)

Anhydrous Dimethyl Sulfoxide (DMSO)

Activation Buffer: 50 mM MES, pH 6.0

Coupling Buffer: PBS, pH 7.2-8.5

Quenching Solution: 1 M Tris-HCl, pH 8.5

Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of AF 647 Carboxylic Acid

Prepare a 10 mg/mL stock solution of AF 647 carboxylic acid in anhydrous DMSO.

Prepare fresh 10 mg/mL stock solutions of EDC and sulfo-NHS in cold Activation Buffer.
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In a microcentrifuge tube, mix AF 647 carboxylic acid, EDC, and sulfo-NHS in a 1:5:10

molar ratio. For example, for 1 mg of AF 647 carboxylic acid, add a 5-fold molar excess of

EDC and a 10-fold molar excess of sulfo-NHS.

Incubate the reaction mixture for 15-30 minutes at room temperature to form the sulfo-NHS

ester.

Step 2: Conjugation to Antibody

Dissolve the antibody to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.

Add the activated AF 647 sulfo-NHS ester solution to the antibody solution. A molar excess

of 8-10 fold of the dye over the antibody is recommended for optimal labeling.

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

Quench the reaction by adding the Quenching Solution to a final concentration of 50-100

mM. Incubate for 15 minutes at room temperature.

Purify the labeled antibody from unreacted dye and byproducts using a desalting column

equilibrated with PBS.

Collect the fractions containing the labeled antibody. The degree of labeling (DOL) can be

determined spectrophotometrically.

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant and store at -20°C or -80°C.

Protocol 2: (d)STORM Imaging of AF 647-Labeled
Samples
This protocol outlines the steps for performing direct STORM (dSTORM) imaging on fixed cells

labeled with AF 647-conjugated antibodies.

Materials:

AF 647-labeled antibody
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Fixed cells on #1.5H coverslips (170 µm thickness)

dSTORM Imaging Buffer (see recipe below)

Super-resolution microscope equipped for TIRF or highly inclined illumination and

appropriate lasers (e.g., 647 nm for excitation and 405 nm for activation/re-activation).

dSTORM Imaging Buffer Recipe:

The imaging buffer is crucial for achieving the photoswitching of AF 647 and should be

prepared fresh daily. An oxygen scavenging system is necessary for cyanine dyes like AF 647.

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

GLOX Solution (100x):

Dissolve 14 mg of glucose oxidase and 50 µL of catalase solution (17 mg/mL) in 200 µL of

Buffer A. Store at 4°C for up to one week.[9]

MEA Solution (1 M):

Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-

8.5. Store in aliquots at -20°C for several months.[9][10]

Final Imaging Buffer (prepare immediately before use):

For a final volume of 700 µL:

Start with 620 µL of Buffer B.

Add 7 µL of GLOX solution.

Add 70 µL of 1 M MEA solution.

Mix gently by vortexing.

Procedure:
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Sample Preparation:

Perform immunofluorescence staining of your target protein in fixed cells on coverslips

using the AF 647-labeled antibody.

Ensure thorough washing steps to minimize background fluorescence.

Mount the coverslip in an imaging chamber.

Microscope Setup:

Place the imaging chamber on the microscope stage.

Use an appropriate immersion oil for the objective.

Locate the region of interest using conventional fluorescence microscopy.

Image Acquisition:

Add the freshly prepared dSTORM imaging buffer to the sample.

Switch to imaging mode. Illuminate the sample with high-intensity 647 nm laser light to

drive most of the AF 647 molecules into a dark state.

Simultaneously, use a low-intensity 405 nm laser to photo-activate a sparse subset of AF

647 molecules back to the fluorescent state.

Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-

100 Hz). The goal is to have individual, well-separated fluorescent molecules in each

frame.

Adjust the 405 nm laser power throughout the acquisition to maintain a relatively constant

density of single-molecule events per frame.

Image Reconstruction:

Process the acquired image stack using a suitable single-molecule localization software

(e.g., ThunderSTORM, rapidSTORM).
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The software will identify and fit the point spread function (PSF) of each single-molecule

event to determine its precise coordinates with sub-diffractional accuracy.

A super-resolved image is then reconstructed from the coordinates of all localized

molecules.

Mandatory Visualizations

Step 1: Activation of AF 647 Carboxylic Acid

Step 2: Conjugation and Purification
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Caption: Workflow for labeling antibodies with AF 647 carboxylic acid.
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Caption: Workflow for dSTORM super-resolution microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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